molecular formula C22H16O7 B2525617 (Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate CAS No. 859137-93-2

(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

Cat. No.: B2525617
CAS No.: 859137-93-2
M. Wt: 392.363
InChI Key: JOAFNZMYXXYCIF-JMIUGGIZSA-N
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Description

(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate (CAS: 859137-93-2) is a synthetic benzofuran derivative characterized by a fused benzofuran core substituted with a 2,4-dimethoxybenzylidene group at the 2-position and a furan-2-carboxylate ester at the 6-position. Its molecular weight is 392.09 g/mol, as calculated from its empirical formula . The compound is cataloged under multiple synonyms, including STK923444 and ZINC12862232, and is structurally related to other benzofuran-based esters studied for their pharmacological or material properties .

Properties

IUPAC Name

[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O7/c1-25-14-6-5-13(18(11-14)26-2)10-20-21(23)16-8-7-15(12-19(16)29-20)28-22(24)17-4-3-9-27-17/h3-12H,1-2H3/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAFNZMYXXYCIF-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzofuran Derivatives

Compound Name CAS Number Key Structural Features Molecular Weight (g/mol) References
This compound 859137-93-2 2,4-dimethoxybenzylidene, furan-2-carboxylate ester 392.09
[(2Z)-2-[(4-nitrophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate 622361-03-9 4-nitrobenzylidene substituent 378.27 (estimated)
(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 5-methoxy-2-phenylbenzofuran-3-carboxylate 858766-06-0 5-methoxy-2-phenylbenzofuran-3-carboxylate ester 564.53 (estimated)
[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] furan-2-carboxylate 431069-90-8 Chlorophenyl and trifluoromethyl groups on chromene core 434.75 (estimated)

Key Observations:

Substituent Effects : The parent compound’s 2,4-dimethoxybenzylidene group distinguishes it from analogs like the nitro-substituted derivative (CAS: 622361-03-9), which may exhibit altered electronic properties due to the electron-withdrawing nitro group. This could influence reactivity in catalytic or photochemical applications .

Core Modifications : Derivatives with chromene cores (e.g., CAS: 431069-90-8) diverge significantly in ring structure, which may alter conjugation pathways and thermal stability compared to benzofuran-based analogs .

Spectroscopic and Crystallographic Insights

For example, $ ^1 \text{H-NMR} $ and $ ^{13} \text{C-NMR} $ data for benzofuran derivatives typically resolve methoxy (δ 3.7–4.0 ppm) and aromatic proton signals (δ 6.5–8.0 ppm), critical for distinguishing between Z/E isomers .

Crystallographic tools like SHELXL and ORTEP-3 are widely used to resolve molecular conformations and hydrogen-bonding networks in similar compounds .

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